6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Overview
Description
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H22ClN5O and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.1512880 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
ATM Kinase Inhibitors
Compounds structurally related to the mentioned chemical have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research highlights the potential application of such compounds in probing ATM inhibition in vivo, particularly in combination with DNA double-strand break (DSB) inducing agents, showing efficacy in disease-relevant models (Degorce et al., 2016).
Cytotoxic Activity
Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing that these compounds possess potent cytotoxic properties. They were tested for growth inhibitory properties against various cancer cell lines, with some compounds demonstrating significant cytotoxicity, indicating their potential use in cancer research (Deady et al., 2003).
Antimalarial Activity
Research on novel quinoline-pyrazolopyridine derivatives has shown considerable antimalarial activity, both in vitro against the Plasmodium falciparum strain and in vivo in mouse models. This highlights the role of structurally similar compounds in developing new antimalarial therapies (Saini et al., 2016).
Analgesic Activity
The synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has been explored, with selected compounds screened for analgesic activity. This suggests the potential of related compounds in the design and development of new analgesics (Saad et al., 2011).
Properties
IUPAC Name |
6-chloro-N-methyl-2-pyridin-3-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-14-20(15(2)29(4)27-14)13-28(3)23(30)19-11-22(16-6-5-9-25-12-16)26-21-8-7-17(24)10-18(19)21/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMTZQPKHTZMFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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